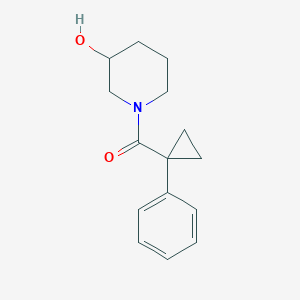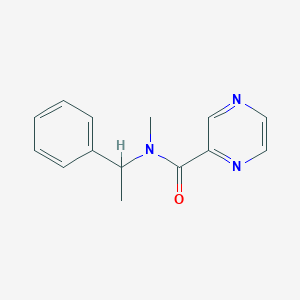![molecular formula C17H25NO2 B7514859 (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone exerts its anti-cancer effects by selectively inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. By inhibiting BTK, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone blocks the downstream signaling pathways that promote cancer cell survival and proliferation, leading to apoptosis and growth inhibition.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. In preclinical studies, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been well-tolerated and has shown minimal toxicity in normal tissues. However, further studies are needed to evaluate the safety and toxicity of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has also shown potent anti-cancer effects in preclinical models of B-cell malignancies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for the development of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone as a therapeutic agent. One area of interest is the combination of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone with other anti-cancer agents, such as immunomodulatory drugs (IMiDs) and checkpoint inhibitors, to enhance its anti-tumor effects. Another potential direction is the evaluation of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in combination with targeted therapies that inhibit other components of the B-cell receptor signaling pathway, such as PI3K inhibitors and SYK inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in clinical trials, and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves a multistep process that starts with the reaction of 4-tert-butylphenol with 3-chloromethylpiperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product. The overall yield of the synthesis process is around 15%, and the purity of the final product is typically greater than 98%.
Applications De Recherche Scientifique
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied in preclinical models of B-cell malignancies, and it has shown promising results in inhibiting the growth and survival of cancer cells. In a study published in the journal Blood, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone was shown to induce apoptosis (programmed cell death) in CLL cells and inhibit the proliferation of MCL and DLBCL cells. Another study published in Cancer Research demonstrated that (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone could enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in CLL and MCL models.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-4-5-13(11-18)12-19/h6-9,13,19H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUITVSERKZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)




![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)